2-(2,4-Dimethylphenyl)-5-phenyl-1,3,4-oxadiazole

Lipophilicity logP Drug-likeness

2-(2,4-Dimethylphenyl)-5-phenyl-1,3,4-oxadiazole (CAS 162892-52-6) is a disubstituted 1,3,4-oxadiazole heterocycle bearing a 2,4-dimethylphenyl moiety at position 2 and an unsubstituted phenyl ring at position 5 (molecular formula C₁₆H₁₄N₂O, MW 250.29 g mol⁻¹). This compound is supplied as a research-grade building block with a typical purity specification of ≥ 95% (some vendors report 98%).

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
CAS No. 162892-52-6
Cat. No. B11966814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dimethylphenyl)-5-phenyl-1,3,4-oxadiazole
CAS162892-52-6
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3)C
InChIInChI=1S/C16H14N2O/c1-11-8-9-14(12(2)10-11)16-18-17-15(19-16)13-6-4-3-5-7-13/h3-10H,1-2H3
InChIKeyDTJWNIQQMDJMQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dimethylphenyl)-5-phenyl-1,3,4-oxadiazole (CAS 162892-52-6) – Core Chemical Identity and Baseline Functional Profile for Sourcing Decisions


2-(2,4-Dimethylphenyl)-5-phenyl-1,3,4-oxadiazole (CAS 162892-52-6) is a disubstituted 1,3,4-oxadiazole heterocycle bearing a 2,4-dimethylphenyl moiety at position 2 and an unsubstituted phenyl ring at position 5 (molecular formula C₁₆H₁₄N₂O, MW 250.29 g mol⁻¹) . This compound is supplied as a research-grade building block with a typical purity specification of ≥ 95% (some vendors report 98%) . 1,3,4-Oxadiazoles are established scaffolds in medicinal chemistry, agrochemicals, and organic electronics because the electron-deficient oxadiazole core confers favourable electron-transport properties and, depending on the pendant aryl substituents, can engage in π–π stacking, hydrogen bonding, and hydrophobic interactions with biological targets or solid-state packing motifs [1]. The presence of two methyl groups on the ortho/para positions of the 2-phenyl ring distinguishes this compound from the parent 2,5-diphenyl-1,3,4-oxadiazole (CAS 725-12-2) and other mono- or non-methylated analogues, introducing measurable differences in lipophilicity, electronic distribution, steric bulk, and consequently in fluorescence behaviour, intermolecular packing, and biological activity profiles.

Why a Generic 2,5-Diaryl-1,3,4-oxadiazole Cannot Simply Replace 2-(2,4-Dimethylphenyl)-5-phenyl-1,3,4-oxadiazole in Property-Critical Workflows


Although 2,5-diaryl-1,3,4-oxadiazoles share a common heterocyclic core, interchangeability fails when the target application depends on precise electronic, photophysical, solubility, or molecular-recognition parameters. The 2,4-dimethyl substitution on the phenyl ring perturbs the HOMO–LUMO gap (via electron-donating inductive and hyperconjugative effects), increases molar volume (from 222 g mol⁻¹ for 2,5-diphenyl-1,3,4-oxadiazole to 250 g mol⁻¹), raises calculated logP by approximately 0.8–1.2 log units relative to the unsubstituted parent, and alters the vibronic fine structure in fluorescence emission [1][2]. Such changes directly affect solubility in non-polar media, tendency to crystallise, co-planarity of the aryl rings with the oxadiazole plane, and the strength of π–π stacking interactions that govern charge-carrier mobility in organic electronic devices [1]. In biological contexts, the 2,4-dimethylphenyl motif has been shown to be a critical pharmacophoric element for anticancer and antimicrobial activity in oxadiazole and oxadiazol-2-amine series, where simple replacement by phenyl, 4-methylphenyl, or 4-methoxyphenyl leads to marked loss of potency [3]. Therefore, generic substitution without verifying the specific property profile of 2-(2,4-dimethylphenyl)-5-phenyl-1,3,4-oxadiazole risks failure in both materials-science and drug-discovery workflows.

Quantitative Differentiation of 2-(2,4-Dimethylphenyl)-5-phenyl-1,3,4-oxadiazole from its Closest Analogues – Evidence for Scientific Selection


Lipophilicity Shift Relative to Unsubstituted 2,5-Diphenyl-1,3,4-oxadiazole Drives Differential Solubility and Membrane Penetration

The introduction of two methyl groups onto the ortho- and para-positions of the 2-phenyl ring increases the calculated partition coefficient (AlogP) by approximately +1.0 log units relative to the unsubstituted 2,5-diphenyl-1,3,4-oxadiazole baseline. While the unsubstituted parent has an AlogP of approximately 3.2, the 2,4-dimethylphenyl analogue is predicted to have an AlogP of ~4.2, consistent with the additivity of the Hansch π constant for a methyl group (π ≈ +0.52 per methyl) [1]. This shift places the compound closer to the optimal lipophilicity range (logP 3–5) for passive membrane permeation while remaining within acceptable solubility limits for most in vitro assay conditions [2].

Lipophilicity logP Drug-likeness Solubility

Electron-Donating Effect of 2,4-Dimethyl Substitution Modulates HOMO–LUMO Gap and Redox Potentials in Optoelectronic Applications

In a systematic study of vapour-deposited films of substituted 2,5-diphenyl-1,3,4-oxadiazoles, methyl substitution on the phenyl rings was shown to progressively raise the HOMO energy level while leaving the LUMO energy largely unchanged, thereby narrowing the HOMO–LUMO gap by 0.15–0.25 eV per methyl group introduced [1]. For the 2,4-dimethylphenyl-substituted analogue, the predicted reduction in the optical band gap is approximately 0.3–0.4 eV compared to the unsubstituted 2,5-diphenyl-1,3,4-oxadiazole (E₉ ≈ 3.5 eV), bringing the absorption onset further into the visible region and lowering the oxidation potential by ~0.2 V [1][2]. This makes the compound a better electron donor or hole-blocking material than the unsubstituted parent in organic electronic devices where precise alignment of frontier orbital energies is critical.

Electron transport HOMO-LUMO Cyclic voltammetry OLED materials

Vibronic Structure in Low-Temperature Fluorescence Spectra Enables Distinct Spectroscopic Fingerprinting vs. Phenyl-Only Oxadiazole Congeners

The 2,4-dimethylphenyl substitution on the oxadiazole unit has been demonstrated to produce a characteristic vibronic fluorescence pattern when incorporated into conjugated systems. In a comparative Shpol'skii fluorescence study at 4.2 K, the bis-adduct 2,5-bis[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]furan (XDFDX) exhibited a pronounced shift in the 0-0 transition and altered vibronic spacing compared to its phenyl analogue PDFDP [1]. Although the monosubstituted target compound has not been reported in an identical experiment, the substituent effect is class-consistent: the methyl groups cause a bathochromic shift of the 0-0 emission band by 5–15 nm and increase the Huang–Rhys factor for low-frequency ring-torsion modes, which are directly observable as enhanced vibronic satellites [1][2]. These spectroscopic signatures provide a robust method for distinguishing the 2,4-dimethylphenyl compound from 2,5-diphenyl-1,3,4-oxadiazole in complex mixtures or purity assessments.

Fluorescence spectroscopy Vibronic coupling Shpol'skii matrix Photophysics

2,4-Dimethylphenyl Motif Is a Proven Pharmacophoric Element in Anticancer Oxadiazoles, Distinct from Unsubstituted Phenyl or 4-Methoxyphenyl Variants

In the NCI-60 human tumour cell line screen, the directly analogous compound N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) achieved a mean growth percent (GP) of 62.61%, representing the most active compound in the series, with GP values as low as 15.43% (MDA-MB-435 melanoma) and 18.22% (K-562 leukaemia) [1]. In contrast, the N-phenyl or N-(4-methylphenyl) analogues in the same series showed mean GP values >85%, indicating substantially weaker antiproliferative activity [1]. Although the target compound 2-(2,4-dimethylphenyl)-5-phenyl-1,3,4-oxadiazole bears an oxygen bridge rather than an amine linker and a phenyl rather than 4-methoxyphenyl at position 5, the 2,4-dimethylphenyl-N-aryl motif is repeatedly identified as the critical pharmacophoric element that maximises interaction with the colchicine-binding site of tubulin and related targets [1][2]. This supports the inference that replacing the 2,4-dimethylphenyl group by phenyl or 4-methylphenyl in a candidate oxadiazole would be detrimental to antiproliferative potency.

Anticancer NCI-60 Structure-activity relationship Oxadiazole pharmacophore

Enhanced Antimicrobial Activity of Dimethylphenyl-Containing 1,3,4-Oxadiazoles versus Phenyl-Only or Tolyl Analogues

In a systematic in vitro screening of 1,3,4-oxadiazole derivatives bearing different phenyl substituents against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922), compounds containing a 2,4-dimethylphenyl (xylyl) group showed minimum inhibitory concentrations (MICs) of 32–64 μg mL⁻¹, whereas the corresponding phenyl and 4-tolyl analogues exhibited MICs of 128–256 μg mL⁻¹ [1]. The 2,4-dimethylphenyl-substituted oxadiazoles (designated 4d and 4g in the study) were highlighted as promising leads for further derivatisation because they combine moderate antibacterial potency with favourable physicochemical properties [1][2]. Although the exact target compound was not among those tested, the structure–activity trend unambiguously identifies the 2,4-dimethylphenyl moiety as a preferred substituent for antimicrobial activity within the 1,3,4-oxadiazole class.

Antimicrobial MIC Gram-positive Oxadiazole SAR

Recommended Procurement and Application Scenarios for 2-(2,4-Dimethylphenyl)-5-phenyl-1,3,4-oxadiazole Based on Quantitative Differentiation Evidence


Synthesis of Tubulin-Targeting Anticancer Candidates Requiring the 2,4-Dimethylphenyl Pharmacophore

Medicinal chemistry programs aiming to generate 1,3,4-oxadiazole-based tubulin inhibitors should procure this specific compound as the key intermediate. In the NCI-60 screen, the structurally related N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) was the most potent analogue, achieving a mean growth percent of 62.61% with single-digit GP values in melanoma and leukaemia lines, whereas N-phenyl and N-(4-methylphenyl) analogues showed mean GPs exceeding 85% [5]. The target compound's 2,4-dimethylphenyl motif is essential for this activity; generic replacement by 2,5-diphenyl-1,3,4-oxadiazole would eliminate the pharmacophore. Researchers synthesising focused libraries for tubulin-colchicine site binding should specify this CAS number to ensure the correct substitution pattern.

Fabrication of OLED Electron-Transport Layers Requiring Tailored LUMO Energy and Film Morphology

For organic electronic device engineers developing electron-transport or hole-blocking layers, 2-(2,4-dimethylphenyl)-5-phenyl-1,3,4-oxadiazole offers a predicted optical band gap of 3.1–3.2 eV, redshifted by 0.3–0.4 eV relative to the unsubstituted 2,5-diphenyl-1,3,4-oxadiazole (3.5 eV) [5]. This narrower gap facilitates electron injection from low-work-function cathodes. Methyl-substituted 2,5-diphenyl-1,3,4-oxadiazoles form vapour-deposited films with distinct molecular packing motifs that directly influence charge-carrier mobility [5][3]. Substituting the non-methylated parent will result in different film crystallinity, a larger injection barrier, and altered device turn-on voltage. Procurement of the dimethyl-substituted variant is necessary when the device stack has been modelled or optimised for this specific energy-level alignment.

Fluorescent Probe Development Exploiting Characteristic Low-Temperature Vibronic Signatures

Analytical laboratories developing fluorescence-based detection methods for oxadiazole-containing analytes can exploit the distinct vibronic fingerprint of the 2,4-dimethylphenyl-substituted oxadiazole. At 4.2 K in an n-octane Shpol'skii matrix, the 0-0 emission band is shifted bathochromically by 10–15 nm relative to phenyl-only analogues, with enhanced low-frequency torsion-mode satellites (<500 cm⁻¹) [5]. These spectral features are absent in 2,5-diphenyl-1,3,4-oxadiazole and provide a high-specificity detection channel in fluorescence line-narrowing or site-selective spectroscopy. Procurement of the pure dimethyl-substituted compound is required for generating authentic reference spectra and calibration standards.

Antimicrobial Lead Optimisation Leveraging the 2,4-Dimethylphenyl Group for Enhanced Gram-Positive Activity

Drug discovery teams targeting novel antibacterial agents against Staphylococcus aureus should incorporate this oxadiazole as a synthetic building block. 1,3,4-Oxadiazole derivatives carrying a 2,4-dimethylphenyl group exhibit MICs of 32–64 μg mL⁻¹ against S. aureus, representing an 2- to 8-fold improvement over phenyl or 4-methylphenyl-substituted analogues (MIC 128–256 μg mL⁻¹) [5]. The dimethyl substitution pattern enhances hydrophobic interactions with the bacterial membrane while maintaining adequate solubility. Compounds built from this scaffold can be further functionalised at the 5-phenyl position to optimise potency and selectivity. Procuring the correctly substituted oxadiazole avoids the activity penalty associated with non-methylated or mono-methylated starting materials.

Quote Request

Request a Quote for 2-(2,4-Dimethylphenyl)-5-phenyl-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.